1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid
CAS No.: 1160263-08-0
Cat. No.: VC2863397
Molecular Formula: C10H12ClN3O2
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160263-08-0 |
|---|---|
| Molecular Formula | C10H12ClN3O2 |
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | 1-(6-chloropyrimidin-4-yl)piperidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H12ClN3O2/c11-8-4-9(13-6-12-8)14-3-1-2-7(5-14)10(15)16/h4,6-7H,1-3,5H2,(H,15,16) |
| Standard InChI Key | CIQTWMAYFBEBHG-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(=O)O |
| Canonical SMILES | C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid has been documented in chemical databases with specific identifiers that facilitate its tracking and research. The compound was first registered in PubChem on August 21, 2012, with the most recent modification to its entry dated April 5, 2025 .
Table 1. Chemical Identity Data
| Parameter | Information |
|---|---|
| CAS Number | 1160263-08-0 |
| PubChem CID | 60137313 |
| Molecular Formula | C₁₀H₁₂ClN₃O₂ |
| Molecular Weight | 241.67 g/mol |
| Creation Date | 2012-08-21 |
| Last Modified | 2025-04-05 |
Additional identifiers include SCHEMBL4000534 and DTXSID70733671, which are used in various chemical databases for reference purposes .
Structural Characteristics
The compound features a distinctive structure combining a piperidine ring with a chloropyrimidine group. The nitrogen at position 1 of the piperidine ring forms a bond with the pyrimidine ring at position 4, while the chlorine atom occupies position 6 of the pyrimidine ring. The carboxylic acid group is positioned at carbon 3 of the piperidine ring .
Table 2. Structural Descriptors
| Descriptor | Value |
|---|---|
| IUPAC Name | 1-(6-chloropyrimidin-4-yl)piperidine-3-carboxylic acid |
| InChI | InChI=1S/C10H12ClN3O2/c11-8-4-9(13-6-12-8)14-3-1-2-7(5-14)10(15)16/h4,6-7H,1-3,5H2,(H,15,16) |
| InChIKey | CIQTWMAYFBEBHG-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(=O)O |
The structural configuration of this molecule contributes to its chemical reactivity and potential biological interactions, particularly through the chloropyrimidine moiety, which can serve as a site for nucleophilic substitution reactions.
Physical and Chemical Properties
Fundamental Properties
The physical and chemical properties of 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid are determined by its structural elements and functional groups. As a carboxylic acid, it would be expected to exhibit acidic properties, while the heterocyclic rings contribute to its potential for hydrogen bonding and other molecular interactions .
Table 3. Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 241.67 g/mol |
| Physical State | Solid (presumed based on similar compounds) |
| Solubility | Likely soluble in polar organic solvents and potentially water at appropriate pH |
| Acidity | Exhibits acidic properties due to the carboxylic acid group |
| Stability | Generally stable under normal laboratory conditions |
Reactivity Profile
The reactivity of 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid is primarily defined by its functional groups. The carboxylic acid group can participate in typical acid-base reactions, esterification, and amide formation. The chlorine substituent on the pyrimidine ring represents a potential site for nucleophilic aromatic substitution reactions, which can be utilized in synthetic modifications of the compound.
Biological Activity and Applications
Structure-Activity Relationships
Understanding the relationship between the structure of 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid and its biological activities is crucial for medicinal chemistry applications. Key structural elements that may contribute to its biological properties include:
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The piperidine ring, which can provide conformational flexibility and hydrophobicity
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The chloropyrimidine moiety, which may influence binding to specific protein targets
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The carboxylic acid group, which can form hydrogen bonds and ionic interactions with receptor sites
Comparisons with structural analogs suggest that modifications to these key elements could significantly impact the compound's biological activity profile. For instance, changing the position of the carboxylic acid group from position 3 to position 2 or 4 on the piperidine ring (as in isomeric compounds) may alter the spatial orientation of the molecule and consequently its binding properties .
Current Research Status and Applications
Research Applications
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid has potential applications in various research contexts:
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As a building block in medicinal chemistry for the synthesis of more complex bioactive molecules
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As a chemical probe for studying specific biological pathways and molecular targets
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In structure-activity relationship studies to understand the influence of specific structural features on biological activity
The compound's structural features make it particularly valuable in drug discovery efforts focused on developing novel therapeutic agents that target specific enzymes or receptors involved in disease processes.
Comparative Analysis
Table 4. Comparison with Related Compounds
| Compound | Structural Difference | Potential Impact on Properties |
|---|---|---|
| 1-(6-Chloropyrimidin-4-yl)piperidine-2-carboxylic acid | Carboxylic acid at position 2 | Different spatial orientation affecting binding properties |
| Methyl 1-(6-chloropyrimidin-4-yl)piperidine-4-carboxylate | Methyl ester at position 4 | Increased lipophilicity, different pharmacokinetic profile |
| 1-(6-Ethoxypyrimidin-4-yl)piperidine-3-carboxylic acid | Ethoxy instead of chloro substituent | Altered electronic properties, different reactivity pattern |
This comparative analysis highlights how subtle structural modifications can potentially influence the physicochemical properties and biological activities of these related compounds .
Future Research Directions
Experimental Investigations
Future research on 1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid could benefit from:
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Comprehensive biological screening to identify specific molecular targets and therapeutic applications
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Detailed structure-activity relationship studies involving systematic structural modifications
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Investigation of optimized synthetic routes for efficient preparation of the compound and its derivatives
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Crystal structure determination to elucidate its three-dimensional conformation and potential binding modes
Such investigations would contribute significantly to understanding the compound's full potential in medicinal chemistry and drug development.
Predictive Modeling
Computational approaches, including molecular docking and quantum chemical calculations, could provide valuable insights into the compound's:
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Binding affinities with potential biological targets
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Electronic properties and reactivity patterns
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Pharmacokinetic profiles and drug-likeness characteristics
These computational studies could guide experimental work and accelerate the discovery of new applications for this compound.
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